molecular formula C11H13NO3 B13999329 Ethyl 2-(oxetan-3-yl)isonicotinate

Ethyl 2-(oxetan-3-yl)isonicotinate

Cat. No.: B13999329
M. Wt: 207.23 g/mol
InChI Key: PHTCPCSTKJJVJF-UHFFFAOYSA-N
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Description

Ethyl 2-(oxetan-3-yl)isonicotinate is a heterocyclic ester featuring an isonicotinate backbone substituted with an oxetane ring at the 2-position. Its structural complexity makes it a valuable intermediate in synthesizing bioactive molecules, particularly those targeting enzyme modulation or cocrystal formation .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 2-(oxetan-3-yl)pyridine-4-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(13)8-3-4-12-10(5-8)9-6-14-7-9/h3-5,9H,2,6-7H2,1H3

InChI Key

PHTCPCSTKJJVJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C2COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(oxetan-3-yl)isonicotinate typically involves the formation of the oxetane ring followed by its attachment to the isonicotinate moiety. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of carbonyl compounds with alkenes under UV light . Another approach is the intramolecular cyclization of epoxides .

For the specific synthesis of this compound, a possible route involves the reaction of ethyl isonicotinate with an oxetane precursor under suitable conditions. The reaction conditions may include the use of a base such as sodium ethoxide in ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include continuous flow reactors for the Paternò–Büchi reaction or large-scale batch reactors for the cyclization of epoxides. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxetan-3-yl)isonicotinate can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the oxetane ring, leading to different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isonicotinate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the isonicotinate moiety under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to ring-opened products, while reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

Ethyl 2-(oxetan-3-yl)isonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(oxetan-3-yl)isonicotinate involves its interaction with molecular targets through the oxetane ring and isonicotinate moiety. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The isonicotinate moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Structural Homologues: Ethyl and Methyl Isonicotinates

Ethyl isonicotinate and methyl isonicotinate are direct homologues differing only in their ester groups (ethyl vs. methyl). Key distinctions include:

  • Cocrystal Formation: Both form cocrystals with Bexarotene (a retinoid), driven by structural similarity and hydrogen-bonding capacity. Ethyl isonicotinate ranks higher in cocrystal prediction scores (5th vs. methyl isonicotinate’s 10th) .
  • Evaporation Rates : Salts of ethyl isonicotinate exhibit intermediate evaporation rates compared to methyl derivatives, though their basicity (pKa) remains uncharacterized .

Substituent Effects: Oxetane vs. Aromatic/Linear Chains

  • Oxetan-3-yl Group : The oxetane ring enhances steric hindrance and polarity compared to bulkier substituents like phenylpropoxy (e.g., Ethyl 2-(4-(3-phenylpropoxy)benzamido)isonicotinate). This may reduce metabolic stability but improve solubility .
  • Halogenated Derivatives: Ethyl 2-chloro-3-nitroisonicotinate and Ethyl 3-fluoro-2-methylisonicotinate demonstrate how electron-withdrawing groups (e.g., Cl, NO₂, F) increase electrophilicity, facilitating nucleophilic substitution reactions—a property less pronounced in the oxetane derivative .

Comparative Data Table

Compound Name Substituent(s) Key Properties Applications/Reactivity References
Ethyl 2-(oxetan-3-yl)isonicotinate Oxetan-3-yl at C2 High polarity, moderate steric hindrance Cocrystal formation, synthetic intermediate
Ethyl isonicotinate H at C2 Intermediate evaporation rate; cocrystal former (Bexarotene) Cocrystal engineering
Methyl isonicotinate H at C2 (methyl ester) Higher evaporation rate than ethyl analogue; cocrystal former (Bexarotene) Cocrystal engineering
Ethyl 2-chloro-3-nitroisonicotinate Cl at C2, NO₂ at C3 Electrophilic sites for substitution; stable under acidic conditions Intermediate for agrochemicals
Ethyl 3-fluoro-2-methylisonicotinate F at C3, CH₃ at C2 Enhanced metabolic stability; low polarity Pharmaceutical synthesis
Ethyl 2-(1-phenylethyl)isonicotinate Phenylethyl at C2 High lipophilicity; reactive in allylation Catalytic synthesis

Key Research Findings

  • Cocrystal Engineering : Structural similarity between ethyl isonicotinate and methyl isonicotinate enables interchangeable use in cocrystal screens, though ethyl derivatives often exhibit superior prediction scores .
  • Steric vs. Electronic Effects : The oxetane group’s compact size avoids the steric limitations seen in bulkier substituents (e.g., phenylpropoxy), enabling broader synthetic utility .
  • Unresolved Data Gaps : Basicity (pKa) and thermodynamic stability data for this compound remain uncharacterized, limiting direct comparisons with halogenated analogues .

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